molecular formula C14H12O3 B1611691 3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 773872-85-8

3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1611691
CAS No.: 773872-85-8
M. Wt: 228.24 g/mol
InChI Key: HPXYVZSLBXTFMD-UHFFFAOYSA-N
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Description

3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound featuring a biphenyl core with a hydroxymethyl group at the 3’ position and a carboxylic acid group at the 4 position

Mechanism of Action

Target of Action

Similar compounds are often involved in various biochemical reactions, interacting with enzymes, proteins, or receptors within the cell .

Mode of Action

It’s worth noting that benzoic acid derivatives, such as this compound, often participate in reactions involving the transfer of a phenyl group . This can lead to changes in the structure and function of the target molecule, potentially altering its activity within the cell .

Biochemical Pathways

The compound may be involved in several biochemical pathways, given its structural similarity to other phenolic compounds. For instance, it might participate in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction involves the transfer of an organoboron group (from the compound) to another organic compound, facilitated by a palladium catalyst .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys . The compound’s bioavailability would depend on these factors, as well as its chemical stability and solubility.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential involvement in the Suzuki–Miyaura reaction, it could facilitate the formation of new organic compounds within the cell . This could have various downstream effects, depending on the nature of these compounds and their roles within the cell.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura reaction typically requires a base and a palladium catalyst . Therefore, the availability of these substances in the environment would be crucial for the compound’s activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methodologies such as continuous flow reactions and the use of automated reactors to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of 3’-(Formyl)-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Formation of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-methanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.

Comparison with Similar Compounds

    Biphenyl-4-carboxylic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-methanol: Lacks the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness: 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

4-[3-(hydroxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXYVZSLBXTFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572384
Record name 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773872-85-8
Record name 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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